molecular formula C8H6F2N2O B11774802 6-(Difluoromethyl)benzo[d]oxazol-2-amine

6-(Difluoromethyl)benzo[d]oxazol-2-amine

Cat. No.: B11774802
M. Wt: 184.14 g/mol
InChI Key: GEHUVCGXTKSGSH-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)benzo[d]oxazol-2-amine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the introduction of a difluoromethyl group to a benzoxazole scaffold. One common method involves the reaction of 2-aminobenzoxazole with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Difluoromethyl)benzo[d]oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Aminobenzoxazole: A related compound with similar structural features but lacking the difluoromethyl group.

    2-(Difluoromethyl)benzoxazole: Another compound with a difluoromethyl group but different substitution pattern.

Uniqueness

6-(Difluoromethyl)benzo[d]oxazol-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

6-(difluoromethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H6F2N2O/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3,7H,(H2,11,12)

InChI Key

GEHUVCGXTKSGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)OC(=N2)N

Origin of Product

United States

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